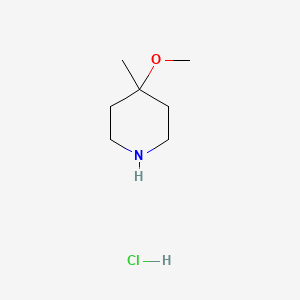

4-Methoxy-4-methylpiperidine hydrochloride

Description

Significance of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry

The piperidine scaffold is one of the most important synthetic fragments in the design and construction of drugs, playing a significant role in the pharmaceutical industry. nih.govresearchgate.netnih.gov Its derivatives are found in more than twenty classes of pharmaceuticals and a wide range of alkaloids. nih.govnih.gov The widespread presence of the piperidine ring in bioactive molecules can be attributed to its ability to influence the pharmacokinetic and pharmacodynamic properties of a compound, such as enhancing membrane permeability, improving metabolic stability, and facilitating strong binding interactions with biological targets. researchgate.net

Piperidine-containing compounds exhibit a broad spectrum of pharmacological activities, including analgesic, anti-cancer, anti-diabetic, anti-inflammatory, antimicrobial, and antipsychotic effects. wisdomlib.orgijnrd.org Over 100 piperidine-based drugs are commercially available, used for conditions ranging from allergies (Loratadine) to anesthesia (Ropivacaine). lifechemicals.com The structural features of substituted piperidines, such as their three-dimensional shape and limited number of rotatable bonds, enable them to engage in protein-ligand interactions that are often inaccessible to simpler, flat aromatic rings. lifechemicals.com This makes the piperidine moiety a "privileged structural motif" in medicinal chemistry, valued for its pharmacological versatility and synthetic accessibility. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial task in modern organic chemistry. nih.gov

Overview of 4-Substituted Piperidine Derivatives as Versatile Building Blocks

Among the various classes of piperidine derivatives, those substituted at the 4-position are particularly valuable as versatile building blocks in organic synthesis. nih.gov This substitution pattern is a key structural motif in numerous bioactive compounds. nih.gov The ability to introduce a wide variety of functional groups at the C4 position of the piperidine ring allows for the systematic modification of a molecule's properties and provides a convergent route to complex target structures. nih.gov

For instance, 4-substituted-4-aminopiperidine derivatives are crucial intermediates for the synthesis of CCR5 antagonists, which are investigated as potential HIV-1 entry inhibitors. nih.gov The strategic alkylation at the 4-position of an isonipecotate starting material enables the construction of these key building blocks efficiently. nih.gov The versatility of the 4-substituted piperidine scaffold allows it to be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ijnrd.orglifechemicals.com The inherent three-dimensional nature of these building blocks is a desirable feature in modern drug design, moving away from flat aromatic structures to explore new chemical space and achieve higher selectivity for biological targets. lifechemicals.com

Specific Research Context of 4-Methoxy-4-methylpiperidine (B1357814) Hydrochloride

4-Methoxy-4-methylpiperidine hydrochloride is a specific piperidine derivative that serves as a valuable intermediate and building block in organic and medicinal chemistry. evitachem.com Its hydrochloride salt form enhances stability and solubility, making it well-suited for a variety of research and synthesis applications. evitachem.com

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex, biologically active molecules. Researchers utilize it in programs aimed at developing novel therapeutic agents, particularly in the field of neuroscience for studying neurotransmitter systems. chemimpex.com The presence of both a methoxy (B1213986) and a methyl group at the C4 position provides a unique structural and stereochemical profile. evitachem.com The methoxy group is a prevalent feature in many approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and modulate metabolic parameters. nih.gov

In some contexts, related piperidine derivatives are used in specialized applications such as solid-phase peptide synthesis, where they can act as reagents for the removal of protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group. researchgate.net While not its primary application, the structural features of 4-methoxy-4-methylpiperidine are relevant to the broader study of piperidine reactivity. The compound is also implicated in the synthesis of molecules targeting neurological disorders. Its structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution, further expanding its utility as a versatile intermediate in the creation of new chemical entities. evitachem.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₆ClNO | chemspider.com |

| Molecular Weight | 165.66 g/mol | chemicalbook.com |

| CAS Number | 3970-73-8 | chemspider.comchemicalbook.com |

| Primary Use | Intermediate in organic synthesis | |

| Research Fields | Pharmaceuticals, Agrochemicals, Neuroscience | chemimpex.com |

Table 2: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature | Source |

| Loratadine | Anti-allergic | Substituted piperidine ring attached to a tricyclic system | lifechemicals.com |

| Ropivacaine | Anesthetic | N-alkylated piperidine-2-carboxamide | lifechemicals.com |

| Donepezil | Anti-Alzheimer's | N-benzylpiperidine moiety linked to an indanone | ijnrd.org |

| Fentanyl | Analgesic | N-phenethyl-4-anilinopiperidine core structure | wikipedia.orgresearchgate.net |

| Meperidine | Analgesic | 4-phenyl-N-methylpiperidine-4-carboxylate ester | ijnrd.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-4-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(9-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFDBMMYPIJSCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606315 | |

| Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-73-8 | |

| Record name | 4-Methoxy-4-methylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-4-methylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and conformational dynamics in solution. For piperidine (B6355638) derivatives, NMR provides critical insights into the stereochemistry and orientation of substituents on the heterocyclic ring.

Application of ¹H and ¹³C NMR for Detailed Structural Assignment

The structural backbone of 4-Methoxy-4-methylpiperidine (B1357814) hydrochloride can be meticulously mapped using 1D and 2D NMR experiments. In its hydrochloride form, the piperidine nitrogen is protonated, which significantly influences the chemical shifts of adjacent protons and carbons. The piperidine ring is expected to adopt a stable chair conformation.

In ¹H NMR, the protons on the piperidine ring would exhibit distinct chemical shifts. The protons at the C-2 and C-6 positions (α to the nitrogen) are expected to be the most deshielded due to the inductive effect of the adjacent positively charged nitrogen atom. Similarly, the protons at C-3 and C-5 would appear at a different chemical shift. The differentiation between axial and equatorial protons is possible due to their distinct magnetic environments and coupling constants. Typically, axial-axial (J_ax,ax_) couplings are larger (around 10-13 Hz) compared to axial-equatorial (J_ax,eq_) and equatorial-equatorial (J_eq,eq_) couplings (around 2-5 Hz), which helps in assigning the relative stereochemistry of the ring protons. niscpr.res.in

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The chemical shifts are sensitive to the local electronic environment. The C-4 carbon, being substituted with both a methyl and a methoxy (B1213986) group, would appear as a quaternary signal at a characteristic downfield shift. The carbons adjacent to the nitrogen (C-2 and C-6) would also be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methoxy-4-methylpiperidine hydrochloride

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

| N-H ₂⁺ | ~9.0-10.0 (broad) | - | Exchangeable protons on the charged nitrogen atom. |

| C2-H , C6-H | ~3.0-3.5 | ~45-50 | Protons and carbons alpha to the protonated nitrogen are deshielded. chemicalbook.com |

| C3-H , C5-H | ~1.8-2.2 | ~30-35 | Methylene (B1212753) protons and carbons beta to the nitrogen. |

| 4-CH ₃ | ~1.2-1.4 | ~25-30 | Methyl group at a quaternary center. |

| 4-OCH ₃ | ~3.2-3.4 | ~50-55 | Methoxy group protons and carbon. |

| C -4 | - | ~70-75 | Quaternary carbon substituted by two electron-withdrawing groups (relative to carbon). |

Note: These are predicted values based on known substituent effects in piperidine systems and may vary based on solvent and experimental conditions.

Analysis of γ-gauche Substituent Effects on Chemical Shifts

The γ-gauche effect is a stereoelectronic phenomenon observed in NMR spectroscopy, particularly in ¹³C NMR. It describes the shielding (upfield shift) of a carbon nucleus when it has a gauche (60° dihedral angle) relationship with a substituent at the γ-position. nih.gov This effect is attributed to steric compression or hyperconjugative interactions. nih.govmdpi.com

In 4-Methoxy-4-methylpiperidine, the conformation of the methoxy group relative to the piperidine ring carbons is critical. If the methyl of the methoxy group is oriented gauche to the C-3 and C-5 carbons of the piperidine ring, these carbons would be expected to show an upfield shift in the ¹³C NMR spectrum compared to a conformation where the relationship is anti. mdpi.com The magnitude of this shielding is typically a few parts per million (ppm). While well-documented, the interpretation of the γ-gauche effect can be complex, as other factors can also influence chemical shifts, and its role is a subject of ongoing study. nih.gov

Correlation of Experimental Chemical Shifts with Computational Predictions

The synergy between experimental NMR data and computational chemistry provides a powerful method for structural validation. researchgate.net Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts with increasing accuracy. researchgate.netgithub.io

The standard workflow involves:

A conformational search to identify all low-energy conformers of the molecule. uncw.edu

Geometry optimization of each stable conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)). researchgate.net

Calculation of NMR shielding tensors for each optimized conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netuncw.edu

Averaging the calculated chemical shifts based on the Boltzmann distribution of the conformers at the experimental temperature to yield a final predicted spectrum. uncw.edu

Comparing the computationally predicted spectrum with the experimental one can confirm the structural assignment and provide confidence in the determined conformation. researchgate.net Discrepancies can point to environmental effects like solvation or hydrogen bonding that may not have been fully accounted for in the model. github.io

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically show the protonated molecular ion of the free base (C₇H₁₅NO).

The exact mass of the free base is 129.1154 Da. In positive ion ESI-MS, this would be observed as the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 130.1227. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. wvu.edu

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pathways help to piece together the molecular structure. Plausible fragmentation pathways for the [M+H]⁺ ion of 4-Methoxy-4-methylpiperidine would involve the loss of neutral molecules or the formation of stable radical cations. nih.gov

Key fragmentations could include:

Loss of methanol (B129727) (CH₃OH): A common pathway for methoxy-substituted compounds, leading to an ion at m/z 98.

Loss of the methoxy radical (•OCH₃): Resulting in an ion at m/z 99.

Loss of the methyl radical (•CH₃): Resulting in an ion at m/z 115.

Ring-opening reactions: Cleavage of the piperidine ring can lead to various smaller fragment ions, characteristic of the piperidine core structure. wvu.edu

Table 2: Predicted ESI-MS and MS/MS Fragmentation Data for 4-Methoxy-4-methylpiperidine

| m/z (Da) | Ion Formula | Identity | Proposed Fragmentation Pathway |

| 130.1227 | [C₇H₁₆NO]⁺ | [M+H]⁺ | Protonated molecular ion of the free base. uni.lu |

| 115.1000 | [C₆H₁₃NO]⁺ | [M+H - CH₃]⁺ | Loss of the C-4 methyl radical. |

| 99.1075 | [C₆H₁₃N]⁺ | [M+H - OCH₃]⁺ | Loss of the methoxy radical. |

| 98.0997 | [C₆H₁₂N]⁺ | [M+H - CH₃OH]⁺ | Loss of a neutral methanol molecule. |

Note: These predicted values are for the most abundant isotope of each element.

Chromatographic Purity and Characterization Techniques (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities, such as starting materials, by-products, or degradation products. For a polar and basic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. researchgate.net

A typical RP-HPLC method would utilize:

Stationary Phase: A C18 (octadecylsilyl) column is commonly used. researchgate.netptfarm.pl

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (typically acetonitrile (B52724) or methanol). An acidic buffer (e.g., phosphate (B84403) buffer or water with formic or trifluoroacetic acid) is used to ensure the analyte is in its protonated, more water-soluble form, which results in better peak shape and retention time stability. ptfarm.pl

Detection: A UV detector can be used if the molecule possesses a chromophore, though simple aliphatic amines have poor UV absorbance. More universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.

The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS), which couples the separation power of HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) with the detection and identification capabilities of a mass spectrometer. ptfarm.pl This allows for the simultaneous assessment of purity (from the chromatogram) and confirmation of the identity of the main peak and any impurities (from their mass spectra). Commercial sources often report purity levels for this compound in the range of 95-97%. fluorochem.co.ukamadischem.com

Table 3: Example HPLC/LC-MS Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | ESI+ Mass Spectrometry (Scan m/z 50-500) |

Note: This is a general-purpose method and would require optimization for this specific analyte.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure (e.g., B3LYP/6-31G(d,p) method)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net The B3LYP/6-31G(d,p) method is a specific, widely used functional and basis set combination within DFT. inpressco.com This approach provides a balance between computational cost and accuracy, making it suitable for studying organic molecules. inpressco.comscirp.org

DFT calculations are employed to determine a molecule's optimized geometry, which is its most stable three-dimensional conformation. inpressco.com For 4-Methoxy-4-methylpiperidine (B1357814), these calculations would predict bond lengths, bond angles, and dihedral angles, defining the shape of the piperidine (B6355638) ring and the orientation of its methoxy (B1213986) and methyl substituents.

Furthermore, this method is used to calculate key electronic properties. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). inpressco.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. researchgate.net Other calculated properties include total energy, dipole moment, and the distribution of electron density, which can be visualized using molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions of the molecule. epstem.net While specific DFT studies on 4-Methoxy-4-methylpiperidine hydrochloride are not prevalent in the literature, the B3LYP/6-31G(d,p) method is a standard and reliable approach for examining such piperidine derivatives to understand their fundamental structural and electronic characteristics. inpressco.comscirp.org

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This modeling is crucial for understanding how a compound like 4-Methoxy-4-methylpiperidine might interact with biological targets at a molecular level. unica.it

The piperidine scaffold is a common feature in many biologically active compounds and is recognized as a valuable chemotype for interacting with various receptors. uniba.itunict.it For instance, studies on ligands for the sigma-1 (σ1) receptor have identified the 4-methylpiperidine (B120128) moiety as a key feature for conferring high-affinity binding. uniba.it Docking studies of such piperidine derivatives into the σ1 receptor help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to this affinity. uniba.it

In another example, the docking of complex piperidine-containing inhibitors like Donepezil (E2020) into the enzyme acetylcholinesterase (AChE) has been used to predict their binding mode. nih.gov These studies can reveal how the piperidine's ammonium (B1175870) group, for example, interacts with key amino acid residues like tryptophan and aspartic acid within the enzyme's binding cavity. nih.gov The insights gained from modeling the interactions of similar piperidine structures can help hypothesize how this compound might bind to various receptors, guiding further experimental investigation into its biological activity. nih.govacs.org The stability of such ligand-receptor complexes can be further assessed using molecular dynamics (MD) simulations, which model the movement of atoms over time. nih.gov

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict a compound's behavior, including its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET).

For 4-Methoxy-4-methylpiperidine, several key molecular descriptors have been predicted using computational models. uni.lu The Topological Polar Surface Area (TPSA) is the sum of surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A related compound, (2R,4R)-4-methoxy-2-methylpiperidine, has a predicted TPSA of 21.26 Ų. chemscene.com The LogP (logarithm of the partition coefficient) value indicates a compound's lipophilicity, affecting its solubility and ability to cross cell membranes. chemscene.com The predicted XlogP for 4-methoxy-4-methylpiperidine is 0.4. uni.lu The number of hydrogen bond donors and acceptors influences how a molecule interacts with biological targets and its solubility in water. The predicted collision cross section (CCS) is a measure of the molecule's size and shape as determined by ion mobility mass spectrometry. uni.lu

A summary of predicted molecular descriptors for 4-methoxy-4-methylpiperidine is presented below.

| Descriptor | Predicted Value | Significance |

| Molecular Formula | C₇H₁₅NO | Describes the elemental composition of the molecule. uni.lu |

| Molecular Weight | 129.12 g/mol | The mass of one mole of the compound. |

| XlogP | 0.4 | Indicates the compound's lipophilicity. uni.lu |

| Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms. chemscene.com |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms capable of accepting a hydrogen bond. chemscene.com |

| Rotatable Bonds | 1 | A measure of molecular flexibility. chemscene.com |

| Predicted CCS ([M+H]⁺) | 128.8 Ų | The predicted size and shape of the protonated molecule in the gas phase. uni.lu |

Note: Some values are for the base form or closely related isomers.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By correlating molecular descriptors (such as those discussed in section 4.3) with observed activity, QSAR models can be developed to predict the activity of new, untested compounds. unar.ac.id

The piperidine ring is considered a "privileged structure" in medicinal chemistry because it is a scaffold found in many potent and selective ligands for various receptors. nih.gov QSAR studies are particularly useful for optimizing compounds based on such scaffolds. For example, a study on 4,4-disubstituted piperidine derivatives as ligands for the melanocortin 4 receptor (MC4R) used this approach. nih.gov In such a study, researchers would systematically modify the substituents on the piperidine ring and measure the binding affinity for the MC4R. A QSAR model could then be built to understand how factors like the size, lipophilicity, and electronic properties of the substituents at the 4-position influence binding. nih.gov

This type of analysis allows chemists to understand the structure-activity relationship (SAR) in a quantitative manner. For a compound like this compound, QSAR studies could be applied to a series of related analogues to determine how the methoxy and methyl groups at the 4-position contribute to a specific biological effect. The resulting models can guide the rational design of new derivatives with potentially enhanced potency or selectivity. mdpi.com

Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the piperidine ring of 4-Methoxy-4-methylpiperidine (B1357814) possesses a lone pair of electrons, making it a potent nucleophile. However, in its hydrochloride salt form, this nitrogen is protonated, forming a piperidinium (B107235) cation. This protonation effectively neutralizes its nucleophilicity. To engage in nucleophilic reactions, the free base, 4-Methoxy-4-methylpiperidine, must be generated, typically by treatment with a non-nucleophilic base to deprotonate the nitrogen.

Once in its free base form, the piperidine nitrogen can participate in a variety of nucleophilic substitution and addition reactions. The general reactivity of piperidines as nucleophiles is well-documented. For instance, piperidine readily reacts with activated aromatic systems, such as substituted N-methylpyridinium ions and 4-nitropyridine (B72724) 1-oxide, in nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org The mechanism of these reactions can be complex, sometimes involving catalysis by a second molecule of the piperidine base which facilitates the deprotonation of the addition intermediate. nih.gov

The substituents at the 4-position (methoxy and methyl groups) of 4-Methoxy-4-methylpiperidine can influence the nitrogen's nucleophilicity through electronic and steric effects. However, given their distance from the nitrogen atom, these effects are generally less significant than those of substituents at the 2- or 6-positions. The primary determinant of its nucleophilic character remains the availability of the nitrogen's lone pair.

Role of 4-Methoxy-4-methylpiperidine Hydrochloride as a Synthetic Intermediate

Piperidine and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry, where they are found in numerous classes of drugs and alkaloids. nih.gov this compound serves as a valuable synthetic intermediate for constructing more complex molecules. evitachem.com Its hydrochloride salt form enhances its stability and solubility, making it a convenient and manageable starting material for multi-step syntheses. evitachem.comchemimpex.com

As a versatile building block, it is employed in the development of novel therapeutic agents, agrochemicals, and other specialty chemicals. chemimpex.com The piperidine scaffold can be incorporated into larger molecular frameworks through reactions such as N-alkylation, N-acylation, and reductive amination. For example, piperidine derivatives can be condensed with aldehydes to form Schiff bases, which can then be reduced to create more substituted piperidines. google.com The compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and antidepressants, where its structure contributes to the biological activity of the final product. chemimpex.com The specific stereochemistry of chiral piperidine derivatives is often crucial for their intended biological effects. evitachem.com

Acid-Base Properties and Their Implications in Reaction Conditions

This compound is the conjugate acid of the parent piperidine base. The presence of the hydrochloride salt signifies that the piperidine nitrogen is protonated. This has significant implications for its use in chemical reactions.

The acid-base equilibrium is central to its reactivity. In a reaction mixture, the compound exists in equilibrium between its protonated (inactive as a nucleophile/base) and deprotonated (active) forms. The position of this equilibrium is dependent on the pKa of the piperidinium ion and the pH of the reaction medium. To utilize the nucleophilic or basic properties of the piperidine, the reaction is typically carried out under basic or neutral conditions, often involving the addition of a stoichiometric amount of a base to liberate the free amine.

Conversely, the acidic nature of the hydrochloride salt can be utilized. In some synthetic steps, maintaining a low pH is necessary to prevent unwanted side reactions involving the amine. The hydrochloride salt provides a stable form of the amine that can be carried through several synthetic steps before the free base is liberated for a specific transformation. This strategy is common in complex syntheses where protecting group manipulation is required.

Application of Piperidine Derivatives as Catalytic Agents or Bases in Organic Reactions

The basicity of the piperidine nitrogen allows its derivatives to function as effective catalysts or bases in various organic transformations.

Fmoc Removal in Solid Phase Peptide Synthesis (SPPS): A prominent application of piperidine derivatives is in the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in SPPS. nih.gov While piperidine itself is traditionally used, its status as a controlled substance has led to the adoption of alternatives like 4-methylpiperidine (B120128). luxembourg-bio.com 4-methylpiperidine has been shown to be an efficient and viable replacement for piperidine in Fmoc deprotection. scielo.org.mxresearchgate.net

The mechanism involves the abstraction of the acidic proton on the fluorenyl group by the basic piperidine derivative. luxembourg-bio.com This is followed by a β-elimination step that liberates the free amine on the growing peptide chain and produces a dibenzofulvene (DBF) byproduct. luxembourg-bio.com The piperidine derivative then acts as a scavenger, forming an adduct with the DBF to prevent its polymerization, which could otherwise cause issues in the synthesis. researchgate.net Studies comparing 4-methylpiperidine, piperidine, and piperazine (B1678402) for Fmoc removal have found that all three reagents behave similarly, yielding products with comparable purity and yield, making them largely interchangeable. nih.gov The reaction is typically fast and clean. luxembourg-bio.com

Condensation Reactions: Piperidine and its derivatives are widely used as basic catalysts in condensation reactions, such as the Knoevenagel condensation. researchgate.net This reaction involves the condensation of a carbonyl compound with a molecule containing an active methylene (B1212753) group. Piperidine acts as a catalyst by activating the methylene compound through the formation of an enamine or by deprotonation, facilitating the subsequent nucleophilic attack on the carbonyl carbon. It has been used to catalyze the reaction between various substituted aldehydes and compounds like thiazolidinedione. researchgate.net Similarly, piperidine derivatives catalyze the condensation of aromatic aldehydes with cyclic ketones like 1-methyl-4-piperidone. acs.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3970-73-8 | chemspider.comchemicalbook.com |

| Molecular Formula | C₇H₁₆ClNO | chemspider.comchemicalbook.com |

| Molecular Weight | 165.66 g/mol | chemicalbook.com |

| Appearance | Off-white to light yellow solid | chemimpex.com |

| Purity | ≥ 98% (NMR) | chemimpex.com |

| MDL Number | MFCD06800959 | chemimpex.com |

Table 2: Comparison of Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis

| Reagent | Typical Conditions | Performance Characteristics | Source(s) |

| Piperidine (PP) | 20% in DMF | Standard reagent; efficient Fmoc removal. Performance can be affected by peptide hydrophobicity and size. | nih.gov |

| 4-Methylpiperidine (4MP) | 20-30% in DMF, 1-5 min | A viable alternative to piperidine, showing similar crude yield, purity, and peptide-specific yield. Not a controlled substance. | nih.govluxembourg-bio.comscielo.org.mx |

| Piperazine (PZ) | 20% in DMF | Interchangeable with piperidine and 4-methylpiperidine; may offer advantages in toxicity and handling. | nih.gov |

Applications in Organic Synthesis and Building Block Chemistry

Precursors for Complex Heterocyclic Systems (e.g., bis-bispidine tetraazamacrocycles from 4,4-Piperidinediol hydrochloride)

The synthesis of complex, rigid macrocyclic structures is a significant challenge in organic chemistry. Bispidine (3,7-diazabicyclo[3.3.1]nonane), which consists of two fused piperidine (B6355638) rings, is a highly sought-after framework for its ability to form stable and pre-organized structures. acs.orgnih.gov These rigid frameworks are crucial in coordination chemistry and catalysis. chemicalbook.com

A modular synthetic approach has been developed for constructing highly rigid bis-bispidine tetraazamacrocycles. acs.orgthieme-connect.com This process often utilizes piperidine-derived building blocks. For instance, 4,4-Piperidinediol hydrochloride, a hydrated form of 4-piperidone (B1582916), serves as a key precursor for these elaborate systems. chemicalbook.comchemicalbook.com The synthesis can begin with building blocks derived from N-protected bispidinone, allowing for the controlled and independent incorporation of various functional groups into the final macrocyclic structure. acs.orgchemicalbook.com This modularity is essential for fine-tuning the properties of the resulting tetraazamacrocycles for specific applications, such as creating stable complexes with metal ions or incorporation into polymers. thieme-connect.comoup.com The synthesis of these complex molecules highlights the utility of functionalized piperidines as foundational components for advanced heterocyclic chemistry. chemicalbook.com

Key Intermediates in Pharmaceutical Synthesis

The piperidine ring is a privileged structure in medicinal chemistry, and its derivatives are critical intermediates in the synthesis of numerous drug candidates.

Vandetanib is an oral tyrosine kinase inhibitor used in the treatment of certain types of cancer, particularly medullary thyroid cancer. nih.govnih.gov Its chemical structure features a quinazoline (B50416) core with a distinctive 7-[(1-methylpiperidin-4-yl)methoxy] side chain. nih.gov The synthesis of Vandetanib and its analogues relies on the availability of suitable piperidine-based intermediates to construct this side chain. nih.gov

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets. The benzoylpiperidine fragment, chemically known as phenyl(piperidin-4-yl)methanone, is a prominent example of such a structure. mdpi.comresearchgate.net This motif is frequently found in atypical antipsychotic agents that target dopaminergic and serotoninergic receptor systems. mdpi.comresearchgate.net Its presence is notable in potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin. mdpi.comresearchgate.net

The benzoylpiperidine framework is valued for its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring, making it a reliable and versatile scaffold in drug design. mdpi.comresearchgate.net The synthesis of this fragment is typically straightforward, often starting from commercially available piperidine derivatives like isonipecotic acid or Weinreb amides derived from piperidine. nih.gov The attachment of various substituents to the piperidine and benzoyl rings allows for the modulation of pharmacological activity, and piperidine derivatives are central to the development of new antipsychotic drugs.

Role in the Synthesis of Specialty Chemicals and Advanced Materials (e.g., fluorescent G-quadruplex DNA binding ligands)

Beyond pharmaceuticals, functionalized piperidines are instrumental in the synthesis of specialty chemicals and advanced materials with unique properties. A notable application is in the creation of fluorescent ligands that can bind to specific DNA structures known as G-quadruplexes (G4s). acs.orgnih.gov G-quadruplexes are non-canonical DNA structures formed in guanine-rich sequences and are implicated in critical biological processes, making them attractive targets for diagnostic probes and potential therapeutic agents. acs.orgrsc.org

The synthesis of novel fluorescent ligands often involves the condensation of a methyl-substituted quinolinium scaffold with a suitable aromatic aldehyde. polyu.edu.hk In these reactions, a piperidine derivative such as 4-methylpiperidine (B120128) can be used as a base to facilitate the formation of the final π–conjugated molecular structure. polyu.edu.hk These ligands are designed to exhibit a "turn-on" or "turn-off" fluorescent response upon binding to G4 DNA, allowing for the sensitive detection of these structures. nih.govnih.gov The ability of these ligands to stabilize G-quadruplex structures is also a key feature. polyu.edu.hkpolyu.edu.hk The role of substituted piperidines as catalysts or reagents in these syntheses is vital for producing the advanced chemical tools needed to study complex biological systems.

Biological and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies for Bioactive Piperidine (B6355638) Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how a chemical structure relates to its biological activity. For piperidine-based compounds, SAR explorations are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The presynaptic high-affinity choline (B1196258) transporter (CHT) is a critical protein controlling the capacity of cholinergic signaling by mediating the uptake of choline, the precursor to acetylcholine. nih.gov Research into inhibitors of CHT has utilized the piperidine scaffold to explore how different substituents affect inhibitory activity.

In a notable series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, medicinal chemistry efforts systematically explored the SAR around the piperidine substituent and the benzamide (B126) functionality. nih.govnih.gov These investigations, which began with lead compounds identified from high-throughput screening, led to the discovery of ML352, a potent and selective CHT inhibitor. nih.govnih.gov The SAR studies revealed several key findings:

Amide Moiety: Benzylic heteroaromatic amide groups were found to be the most potent. nih.gov

Piperidine Linkage: A 3-(piperidin-4-yl)oxy substituent was favored over other linkages. nih.gov

Piperidine Substitution: Moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but resulted in reduced activity. nih.gov

Methoxy (B1213986) Group: The presence of the 4-methoxy group on the benzamide ring was important, as the unsubstituted phenol (B47542) analogue was inactive. nih.gov

This iterative process of structural modification and activity testing culminated in ML352, which was identified as a valuable molecular probe for studying CHT. nih.gov

Table 1: SAR Findings for 4-methoxy-3-(piperidin-4-yl)oxy Benzamide Analogues as CHT Inhibitors Data compiled from research on novel presynaptic choline transporter inhibitors. nih.gov

| Compound Modification | Effect on CHT Inhibition | Inference |

|---|---|---|

| Replacement of benzylic heteroaromatic amide | Generally decreased potency | Benzylic heteroaromatic amides are optimal for activity. |

| Substitution at 3-position vs. 4-position of piperidine | 3-(piperidin-4-yl)oxy favored over other alkyl ether changes | The specific linkage and position of the piperidine ring are crucial. |

| Moving N-methylpiperidine from 4- to 3-position | Tolerated, but less active | The 4-position substitution on the benzamide is preferred. |

| Removal of 4-methoxy group (unsubstituted phenol) | Inactive | The methoxy group is a key feature for biological activity. |

The 4-substituted piperidine scaffold is a common pharmacophore used to achieve high affinity and selectivity for various G-protein coupled receptors (GPCRs) and other receptor types.

Sigma-1 (σ1) Receptor Ligands: Sigma-1 receptors are unique membrane-bound proteins, primarily located in the endoplasmic reticulum, that are implicated in a wide range of cellular functions and are targets for treating neurological disorders. nih.govnih.gov The 4-methylpiperidine (B120128) and related piperidine chemotypes have been identified as conferring potent binding to the σ1 receptor. uniba.it SAR studies have shown that:

The 4-methyl substituent on the piperidine ring is often optimal for interaction with the σ1 subtype. uniba.it

Replacing a piperazine (B1678402) ring with an N-methyl piperidine can lead to a more rigid structure that tunes binding affinity and selectivity for σ1 over σ2 receptors. unict.it

Quantitative SAR studies have revealed that σ1 binding for some 4-aroylpiperidine series is driven by hydrophobic interactions. nih.gov

These modifications have led to the development of highly selective σ1 receptor antagonists with nanomolar binding affinities (Ki = 1.06 nM) and significant selectivity over the σ2 subtype. medchemexpress.com

Serotoninergic and Dopaminergic Receptor Ligands: Many ligands targeting serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors incorporate a 4-arylpiperidine or related structure. nih.gov Subtle modifications to this core allow for fine-tuning of receptor affinity and selectivity.

Dopamine Receptors: In the development of ligands for the human dopamine D4 (hD4) receptor, a 4-substituted piperidine was found to be an optimal structural element. nih.gov Systematic exploration led to the discovery of an isoxazole (B147169) derivative, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, which acts as a nanomolar antagonist at hD4 receptors with over 500-fold selectivity compared to hD2 receptors. nih.gov

Serotonin Receptors: For serotonin 5-HT2A receptors, studies on 2,5-dimethoxyphenylpiperidines showed that structural constraints are key to activity. acs.org Deletion of methoxy groups on the phenyl ring was found to be detrimental, with the removal of the 2-methoxy group leading to a more than 500-fold drop in potency, demonstrating the critical role of specific substituents in receptor engagement. acs.org

Investigation of Mechanism of Action at Molecular Targets (e.g., presynaptic choline transporter, sigma-1 receptors)

Understanding how a compound exerts its effect at a molecular level is crucial. The 4-methoxy-4-methylpiperidine (B1357814) scaffold and its analogues have been instrumental in elucidating the mechanisms of action at key protein targets.

Presynaptic Choline Transporter (CHT): The potent CHT inhibitor ML352, developed from a 4-methoxy-3-(piperidin-4-yl)oxy benzamide series, was found to exhibit noncompetitive inhibition of choline uptake. acs.org This was demonstrated in assays using both intact cells and synaptosomes, where ML352 caused a progressive decrease in the maximum velocity (Vmax) of choline transport without altering the affinity (Km) of the transporter for choline. acs.org This mechanism suggests an allosteric interaction, where the inhibitor binds to a site on the transporter distinct from the choline binding site, thereby modulating the transporter's function. acs.org

Sigma-1 (σ1) Receptors: Sigma-1 receptors are intracellular chaperones at the mitochondria-associated endoplasmic reticulum membrane. unict.it They play a modulatory role in intracellular Ca2+ signaling and can influence the activity of ion channels and various neurotransmitter systems, particularly glutamatergic neurotransmission. nih.gov The concept of agonism versus antagonism for σ1 ligands is complex, as it often involves ligand-induced allosteric modulation of protein-protein interactions between the σ1 receptor and its client proteins. uniba.it The development of selective ligands containing piperidine scaffolds allows researchers to probe these interactions and understand their downstream consequences on cellular function and neuronal activity. uniba.itunict.it

Use in Developing Novel Therapeutic Agents as Research Tools

The 4-methoxypiperidine (B1585072) hydrochloride structure is considered a crucial building block in the synthesis of a wide array of bioactive molecules and is particularly valuable in the development of novel therapeutic agents. chemimpex.com Its structure facilitates the creation of compounds with specific biological activities, supporting innovation in drug discovery. chemimpex.com

Compounds derived from this scaffold serve as indispensable research tools:

Probing Cholinergic Systems: Potent and selective CHT inhibitors like ML352 provide a platform for the manipulation of CHT, enabling research into cholinergic imaging and the development of potential therapeutic agents for disorders involving cholinergic dysfunction. nih.govacs.org

Investigating Neuropathic Pain and Neurodegeneration: Selective σ1 receptor antagonists derived from piperidine structures are promising agents for studying and potentially treating neuropathic pain. medchemexpress.com Similarly, σ1 agonists are being investigated for their neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease. unict.itnih.gov

Targeting Psychiatric Disorders: Highly selective dopamine D4 receptor antagonists, developed from 4-heterocyclylpiperidine leads, are valuable tools for investigating the role of the D4 receptor in conditions like schizophrenia. nih.gov

Cell-based Assays for Preliminary Biological Evaluation (e.g., cytotoxicity studies for DNA binding ligands)

Before advancing to more complex models, compounds are often evaluated in cell-based assays to determine their biological activity and potential toxicity. The piperidine moiety has been incorporated into molecules designed to interact with fundamental cellular components like DNA.

In one study, a series of DNA-threading bis(9-aminoacridine-4-carboxamides) was synthesized containing N-methylpiperidin-4-yl sidechains. nih.gov These compounds were evaluated for their cytotoxicity against human leukaemic tumor cells. The results showed potent activity, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 99 to 1100 nM. nih.gov The study also used supercoiled DNA to demonstrate that the compounds act as bisintercalators, a mechanism that contributes to their cytotoxic effects and ability to induce cell cycle arrest. nih.gov Such cell-based assays are a critical first step in characterizing the biological profile of new chemical entities containing the piperidine scaffold.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of piperidine (B6355638) derivatives is continuously evolving, with a strong emphasis on developing methods that are not only efficient but also environmentally benign. nih.gov Traditional methods often rely on the hydrogenation of pyridine (B92270) precursors, which can require harsh conditions like high pressure and temperature. nih.gov Modern research aims to overcome these limitations.

Key Developments:

Green Chemistry Approaches: Researchers are actively developing "green" synthetic routes that minimize pollution and utilize safer reagents. nih.gov This includes water-mediated reactions and the use of non-toxic catalysts to produce piperidine analogs. nih.govajchem-a.com For instance, an efficient green chemistry approach has been developed for N-substituted piperidones, presenting significant advantages over classical methods like the Dieckman condensation. nih.gov

Advanced Catalysis: Novel catalytic systems are at the forefront of synthetic innovation.

Metal-Catalyzed Reactions: Methods employing catalysts based on palladium, gold, and iridium have been developed for the stereoselective synthesis of substituted piperidines. nih.gov For example, a one-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions has been achieved using a palladium catalyst. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also emerged as a method for creating both pyrrolidines and piperidines. acs.org

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. A combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid has been used to afford enantiomerically enriched protected piperidines. nih.gov

Multicomponent and Domino Reactions: These strategies involve combining multiple reaction steps into a single, efficient process. researchgate.net Domino reactions, in particular, offer a powerful strategy for building complex piperidine structures from simple starting materials in a one-pot reaction without metal catalysts. researchgate.net

Table 1: Comparison of Synthetic Approaches for Piperidine Derivatives

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Hydrogenation | Reduction of pyridines | Industrially scalable, high purity | Harsh conditions (high temp/pressure), catalyst cost |

| Green Synthesis | Water as solvent, non-toxic catalysts | Environmentally friendly, safer | May have lower yields or require specific substrates |

| Advanced Metal Catalysis | Pd, Ir, Au, Cu catalysts | High stereoselectivity, mild conditions | Catalyst cost and toxicity, removal from product |

| Multicomponent Reactions | One-pot synthesis | High efficiency, atom economy, reduced waste | Optimization can be complex |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical synthesis.

In-situ Infrared (IR) Spectroscopy: This technique provides real-time data on the concentration of reactants, intermediates, and products throughout a chemical reaction. It has been successfully used to study the lithiation–substitution of N-Boc-piperidines, allowing researchers to identify optimal reaction conditions and understand the role of transient intermediates. scispace.com

Synchrotron-Based X-ray Diffraction (XRD): For crystalline products, combining in-situ luminescence spectroscopy with synchrotron-based powder XRD allows for the simultaneous tracking of both the chemical transformation and the structural evolution of the material during crystallization. nih.gov This dual monitoring provides unprecedented insight into the synthesis mechanism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring reaction progress and characterizing intermediates. It was used to observe the complete conversion of a halide-containing substrate into an intermediate during a copper-catalyzed cyclization to form a piperidine ring system. acs.org

Computational Design of Novel Piperidine-Based Ligands and Inhibitors

Computational chemistry has revolutionized drug discovery by enabling the rational design of molecules with specific biological activities. These in silico methods save significant time and resources compared to traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing statistically robust QSAR models for piperidine derivatives, researchers can predict the activity of new, unsynthesized compounds. tandfonline.comresearchgate.net This approach has been used to design novel piperidine derivatives as potential inhibitors for targets in cancer and Alzheimer's disease. nih.govresearchgate.net

Molecular Docking and Dynamics: These simulation techniques are used to predict how a ligand (e.g., a piperidine derivative) will bind to the active site of a protein target. rsc.orgtandfonline.com Docking studies help in identifying key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. rsc.org Molecular dynamics simulations further assess the stability of the ligand-protein complex over time. rsc.orgtandfonline.com For example, these methods were used to identify a potent piperidine-based agonist for the sigma receptor 1 (S1R) and to design potential inhibitors of the p53-HDM2 interaction in cancer therapy. researchgate.netrsc.org

Expanding the Scope of Biological Targets and Therapeutic Applications for Piperidine Scaffolds

The structural versatility of the piperidine ring allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov While well-established in areas like analgesia and neuroscience, research is continuously uncovering new therapeutic potential. tandfonline.com

Table 2: Emerging Therapeutic Targets for Piperidine Scaffolds

| Therapeutic Area | Biological Target/Application | Research Findings |

|---|---|---|

| Oncology | Akt1 inhibitors, HDM2 antagonists, Matrix Metalloproteinase Inhibitors | Piperidine derivatives designed as potent inhibitors for cancer cell proliferation. tandfonline.comnih.gov |

| Neurodegenerative Disease | Cholinesterase and MAO inhibitors (Alzheimer's) | Multi-targeted piperidine analogs developed with nanomolar inhibitory activity. ajchem-a.comnih.gov |

| Infectious Diseases | Antiviral agents | Research into piperidine derivatives for potential antiviral therapies. researchgate.net |

| Metabolic Disorders | Pancreatic lipase (B570770) inhibitors | Piperidine derivatives explored for dual inhibitory potential against tyrosinase and pancreatic lipase. researchgate.net |

| Inflammatory Diseases | Anti-inflammatory agents | Piperidine-based structures are widely studied for their anti-inflammatory properties. researchgate.net |

The introduction of chiral piperidine scaffolds can significantly enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity, making them a promising strategy in the fight against various diseases. researchgate.netthieme-connect.com

Integration with High-Throughput Screening and Combinatorial Chemistry for Drug Discovery

To accelerate the discovery of new drugs, modern research integrates automated synthesis and screening technologies. This allows for the rapid evaluation of vast numbers of compounds.

Combinatorial Chemistry and Library Synthesis: Researchers are creating large, diverse collections (libraries) of piperidine derivatives. nih.gov A platform incorporating computational library design, parallel solution-phase synthesis, and continuous flow hydrogenation has been used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for screening. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large compound libraries against specific biological targets. nuvisan.com These campaigns can screen millions of compounds in a highly miniaturized and cost-effective manner. nuvisan.com Both large, diverse libraries and smaller, focused libraries of piperidine derivatives are used to identify initial "hit" compounds. thermofisher.comstanford.edu

Fragment-Based Screening: This approach identifies low-molecular-weight fragments that bind to a target. nuvisan.com These initial fragment hits, which can be piperidine-based, are then optimized and grown into more potent lead compounds using medicinal and computational chemistry. nuvisan.com The integration of these high-throughput methods significantly shortens the timeline for identifying promising new chemical starting points for drug discovery programs. rsc.org

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | 78–85 | ≥98 | Catalyst deactivation; requires high-pressure equipment. |

| Nucleophilic Substitution | 90–95 | ≥99 | pH sensitivity; by-product formation if neutralization is incomplete. |

Q. Table 2: Receptor Binding Affinity of Analogs

| Compound | 5-HT1A Kd (nM) | Opioid μ Kd (nM) |

|---|---|---|

| 4-Methoxy-4-methylpiperidine HCl | 12.3 ± 1.5 | 45.2 ± 3.1 |

| 4-Fluoro-4-methylpiperidine HCl | 8.9 ± 0.9 | 28.7 ± 2.4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.